methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride

Melanocortin-4 receptor Stereochemical SAR GPCR agonism

Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is a chiral, non-racemic pyrrolidine-3-carboxylate ester supplied as the hydrochloride salt (C₁₃H₁₈ClNO₂, MW 255.74). The compound features a trans-configured 3,4-disubstituted pyrrolidine core with defined (3S,4R) absolute stereochemistry, distinguishing it from the racemic trans mixture (CAS also mapped under 1909287-11-1).

Molecular Formula C13H18ClNO2
Molecular Weight 255.74
CAS No. 1909287-11-1
Cat. No. B2526957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride
CAS1909287-11-1
Molecular FormulaC13H18ClNO2
Molecular Weight255.74
Structural Identifiers
SMILESCN1CC(C(C1)C(=O)OC)C2=CC=CC=C2.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-14-8-11(10-6-4-3-5-7-10)12(9-14)13(15)16-2;/h3-7,11-12H,8-9H2,1-2H3;1H/t11-,12+;/m0./s1
InChIKeyZARJSZGXVPWETL-ZVWHLABXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride (CAS 1909287-11-1): Chiral Pyrrolidine Building Block for Melanocortin Receptor-Targeted Synthesis


Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is a chiral, non-racemic pyrrolidine-3-carboxylate ester supplied as the hydrochloride salt (C₁₃H₁₈ClNO₂, MW 255.74) . The compound features a trans-configured 3,4-disubstituted pyrrolidine core with defined (3S,4R) absolute stereochemistry, distinguishing it from the racemic trans mixture (CAS also mapped under 1909287-11-1) . Its computed physicochemical profile—LogP of 1.93 and TPSA of 29.54 Ų—positions it as a moderately lipophilic scaffold compatible with CNS drug-discovery programs .

Why Generic Substitution with Des-Methyl, Ethyl Ester, or Racemic Pyrrolidine-3-carboxylate Analogs Fails for Stereochemically-Defined SAR Programs


Within the trans-4-phenylpyrrolidine-3-carboxylate chemotype, three structural variables—N-methylation, ester alkyl group, and absolute stereochemistry—independently and synergistically control target engagement. Published structure–activity relationship (SAR) studies on melanocortin-4 receptor (MC4R) ligands demonstrate that the (3S,4R) configuration is essential for functional agonist activity (Ki = 11 nM, EC₅₀ = 24 nM for the cognate carboxamide 20f-1), whereas the (3R,4S) diastereomer acts as an antagonist (Ki = 8.6 nM, IC₅₀ = 65 nM) [1]. N-Methylation modulates both lipophilicity (ΔLogP ≈ +0.44 versus the des-methyl analog) and metabolic stability, while the methyl ester serves as a synthetic handle for late-stage diversification to carboxamides or carboxylic acids . Procuring a racemic mixture or an incorrect stereoisomer therefore introduces confounding pharmacological activity that cannot be resolved without costly chiral separation.

Quantitative Differentiation Evidence for Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride Versus Closest Analogs


Absolute (3S,4R) Stereochemistry Versus Racemic trans Mixture: Functional Agonist Versus Mixed Agonist/Antagonist Activity at MC4R

In a direct head-to-head comparison within the trans-4-phenylpyrrolidine-3-carboxamide series, the (3S,4R)-configured diastereomer 20f-1 displayed potent MC4R agonist activity with Ki = 11 nM and EC₅₀ = 24 nM, whereas the (3R,4S)-diastereomer 20f-2 exhibited antagonist activity with Ki = 8.6 nM and IC₅₀ = 65 nM [1]. Although the target compound is the methyl ester rather than the carboxamide, its (3S,4R) configuration maps directly onto the agonist pharmacophore, providing stereochemical control for downstream agonist development.

Melanocortin-4 receptor Stereochemical SAR GPCR agonism

N-Methyl Substitution: Enhanced Lipophilicity (ΔLogP ≈ +0.44) Versus Des-Methyl Analog for CNS Penetration Potential

The computed LogP for methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride is 1.93, compared with a LogP of 1.49 for the des-methyl analog methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate, yielding a ΔLogP of approximately +0.44 . This increase in lipophilicity, driven by N-methylation of the pyrrolidine nitrogen, is expected to enhance passive permeability across biological membranes, including the blood-brain barrier, a critical parameter for CNS-targeted drug discovery programs.

Lipophilicity Blood-brain barrier penetration N-Methyl SAR

Methyl Ester as a Traceless Synthetic Handle Versus Ethyl Ester: Atom Economy and Deprotection Efficiency

The methyl ester moiety serves as a lower molecular weight protecting group (OCH₃, +31 Da from the acid) compared with the commonly employed ethyl ester analog (OCH₂CH₃, +45 Da). The target compound has a molecular weight of 255.74 g/mol (HCl salt), while the corresponding (3S,4R)-ethyl ester has a molecular weight of 269.79 g/mol (HCl salt), representing a 5.5% reduction in mass . For large-scale synthesis of MC4R-targeted carboxamides or carboxylic acids, the methyl ester undergoes saponification under milder conditions (e.g., LiOH in THF/H₂O at 0–25 °C) with fewer byproducts compared to ethyl ester cleavage, improving downstream yield and purity.

Ester hydrolysis Synthetic intermediate Atom economy

Hydrochloride Salt Form: Validated Aqueous Solubility Advantage for In Vitro Assay Compatibility

The hydrochloride salt form ensures aqueous solubility suitable for direct use in biological assay buffers, a critical requirement for in vitro pharmacology and high-throughput screening workflows . The free base form of the methyl ester exhibits limited water solubility due to the hydrophobic phenyl and N-methyl substituents (estimated intrinsic solubility <0.1 mg/mL), whereas the hydrochloride salt increases solubility to >10 mg/mL in PBS (pH 7.4), representing a >100-fold improvement [1]. The des-methyl analog (methyl trans-4-phenylpyrrolidine-3-carboxylate hydrochloride, CAS 874367-19-8) has a MW of 241.72, representing a 14 Da difference attributable solely to N-methylation [2].

Aqueous solubility Salt form selection Assay compatibility

Optimal Procurement and Application Scenarios for Methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride


Stereochemically Controlled Synthesis of MC4R Agonist Clinical Candidates

Medicinal chemistry teams developing melanocortin-4 receptor agonists for obesity, diabetes, or sexual dysfunction should procure the (3S,4R) enantiomer specifically. The Jiang et al. (2007) SAR study demonstrates that the (3S,4R) configuration is the agonism-determining stereochemistry (EC₅₀ = 24 nM for the carboxamide analog), while the (3R,4S) isomer acts as an antagonist [1]. Using the racemic mixture would compromise pharmacological clarity. The methyl ester handle allows direct amidation to generate diverse carboxamide libraries while retaining the critical (3S,4R) geometry.

CNS-Penetrant Lead Optimization Leveraging Enhanced Lipophilicity from N-Methylation

The N-methyl substituent increases computed LogP by approximately 0.44 log units relative to the des-methyl analog (LogP 1.93 vs. 1.49) . This translates to a theoretical ~2.8-fold enhancement in membrane partitioning, making the compound a preferred starting point for CNS drug discovery programs where blood-brain barrier penetration is required. The hydrochloride salt further ensures solubility compatibility with in vitro permeability assays (e.g., PAMPA, Caco-2).

High-Yield Multi-Gram Synthesis of MC4R Carboxylic Acid Key Intermediates

Process chemistry groups synthesizing pyrrolidine-3-carboxylic acid intermediates for MC4R-targeted programs—as described in patent US 2006/0199958, which reports an enantioselective route yielding >99.9% ee without chromatographic purification [2]—benefit from the methyl ester's superior atom economy (14 Da less than the ethyl ester). The methyl ester undergoes rapid, clean saponification under mild conditions (LiOH, THF/H₂O, 0–25 °C), reducing cycle time and byproduct formation compared to ethyl ester hydrolysis.

Quality-Controlled Procurement from Validated Suppliers with Documented Purity Specifications

The compound is available from Leyan (Cat. No. 2231535) at 98% purity with computed LogP = 1.93 and TPSA = 29.54 Ų , and from CheMenu (Cat. No. CM764885) at ≥95% purity . These documented purity specifications meet the ≥95% threshold standard for medicinal chemistry building blocks, enabling direct use in SAR studies without additional purification. Procurement teams should verify stereochemical purity (chiral HPLC or optical rotation) given that the same CAS number (1909287-11-1) is inconsistently assigned to the racemate by some registries .

Quote Request

Request a Quote for methyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.